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molecular formula C10H19NO2S B170092 tert-Butyl 4-mercaptopiperidine-1-carboxylate CAS No. 134464-79-2

tert-Butyl 4-mercaptopiperidine-1-carboxylate

Cat. No. B170092
M. Wt: 217.33 g/mol
InChI Key: USYCVFFWCMHPPG-UHFFFAOYSA-N
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Patent
US08748614B2

Procedure details

2.15 g 4-Acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester (272) were dissolved in 84 ml MeOH and treated with 2.1 g (55.5 mmol) sodium borohydride at 0° C. after stirring for 2 h at RT all volatiles were removed in vacuo and to the residue was added slowly water and 2.3 g (11 mmol) citric acid monohydrate. Extraction with dichloromethane, drying with Sodium sulfate and evaporation gave 1.78 g of crude 4-Mercapto-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([S:14]C(=O)C)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].O.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([SH:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)SC(C)=O
Name
Quantity
84 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
2.3 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 2 h at RT all volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed in vacuo and to the residue
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with Sodium sulfate and evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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